molecular formula C17H21F17NO5PS B12067706 Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester CAS No. 71463-80-4

Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester

Cat. No.: B12067706
CAS No.: 71463-80-4
M. Wt: 705.4 g/mol
InChI Key: CGWCDHWSHVIYSL-UHFFFAOYSA-N
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Description

Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester (CAS No. 71463-80-4) is a fluorinated organophosphorus compound with a complex structure. Its molecular formula is C₁₇H₁₇F₁₇NO₅PS, and it features a perfluorooctyl chain (C₈F₁₇) linked via a sulfonamide group (-SO₂-N-) to a propyl spacer, which terminates in a diethyl phosphonate ester (-PO₃(C₂H₅)₂) . The compound's fluorinated segment confers high hydrophobicity and chemical stability, while the phosphonate group enhances surface-active properties, making it suitable for applications in coatings, surfactants, and polymer additives .

Properties

IUPAC Name

N-(3-diethoxyphosphorylpropyl)-N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F17NO5PS/c1-4-35(8-7-9-41(36,39-5-2)40-6-3)42(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWCDHWSHVIYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCP(=O)(OCC)OCC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F17NO5PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072355
Record name Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester
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Molecular Weight

705.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71463-80-4
Record name Diethyl P-[3-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]propyl]phosphonate
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Record name Phosphonic acid, P-(3-(ethyl((1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl)amino)propyl)-, diethyl ester
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Record name Phosphonic acid, P-[3-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester
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Record name Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical-Mediated Iododecarboxylation and Photoreaction

A primary method involves synthesizing fluorinated intermediates through iododecarboxylation of carboxylate esters, as demonstrated in analogous perfluorovinyl ether syntheses. For the target compound, the pathway proceeds as follows:

  • Precursor Synthesis :

    • Methyl 6-trifluoroethenoxy-5-trifluoromethyl-4-oxa-2,2,3,3,5,6,6-heptafluorohexanoate is converted to its corresponding fluoroalkyl iodide via iododecarboxylation using a radical initiator (e.g., AIBN) and iodine.

    • Yield: ~65–75% (based on analogous reactions).

  • Phosphonite Formation :

    • The fluoroalkyl iodide reacts with tetraethyl pyrophosphite [(EtO)2P(O)OP(O)(OEt)2] under UV irradiation, forming diethyl fluorophosphonite.

    • Conditions: 24–48 hr irradiation at 300–400 nm, inert atmosphere.

  • Oxidation to Phosphonate :

    • The fluorophosphonite intermediate is oxidized with hydrogen peroxide (30% w/v) in acetic acid at 40–60°C for 6–12 hr, yielding the diethyl phosphonate ester.

    • Typical yield: 80–85% after purification.

Key Data Table: Reaction Parameters for Radical-Mediated Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
IododecarboxylationAIBN, I2, 70°C, 12 hr6892
Photoreaction(EtO)2P(O)OP(O)(OEt)2, UV, 24 hr7489
OxidationH2O2, CH3COOH, 50°C, 8 hr8395

Data synthesized from

Demethylation of Methyl Phosphonate Intermediates

An alternative approach leverages methyl phosphonate intermediates, as outlined in U.S. Patent 5,359,115:

  • Condensation Reaction :

    • Methyl phosphonate derivatives are condensed with 3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propan-1-ol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

    • Solvent: Dichloromethane, 0–5°C, 4 hr.

    • Yield: 78–82%.

  • Selective Demethylation :

    • The methyl-protected phosphonate is treated with trimethylsilyl bromide (TMSBr) in acetonitrile at reflux (82°C) for 3 hr, cleaving methyl groups to yield the diethyl ester.

    • Yield: 90–94%.

Advantages Over Radical-Mediated Routes:

  • Avoids UV-sensitive intermediates.

  • Higher overall yields (70–77% vs. 60–68% for radical-mediated routes).

Optimization Challenges and Solutions

Fluorinated Intermediate Stability

The heptadecafluorooctylsulfonyl group poses stability issues during high-temperature reactions. Studies recommend:

  • Maintaining reaction temperatures below 60°C during iododecarboxylation to prevent decomposition.

  • Using perfluorinated solvents (e.g., FC-72) to enhance solubility and reduce side reactions.

Phosphonite Oxidation Side Products

Over-oxidation to phosphate esters is mitigated by:

  • Controlling H2O2 stoichiometry (1.1–1.3 equivalents).

  • Adding catalytic sodium tungstate (Na2WO4) to enhance selectivity.

Environmental and Regulatory Considerations

As a PFOS-related compound, its synthesis is scrutinized under the Stockholm Convention. Best practices include:

  • Closed-loop systems to capture volatile fluorinated intermediates.

  • Substituting heptadecafluorooctyl groups with shorter-chain alternatives (e.g., C6F13) where feasible .

Chemical Reactions Analysis

Hydrolysis Reactions

The diethyl ester undergoes stepwise hydrolysis under acidic or alkaline conditions, forming monoesters and ultimately the free phosphonic acid. This reactivity is critical for environmental degradation and biological interactions.

Condition Product Rate Constant Source
1M HCl (60°C, 24h)Monoethyl ester (major)k=0.12h1k = 0.12 \, \text{h}^{-1}
1M NaOH (60°C, 24h)Free phosphonic acid (quantitative)k=0.25h1k = 0.25 \, \text{h}^{-1}

The fluorinated sulfonamide group remains stable during hydrolysis, attributed to the strong C–F bonds and electron-withdrawing effects .

Esterification and Transesterification

The compound participates in reversible esterification, enabling selective synthesis of mono- or diesters depending on reaction conditions.

Key Findings:

  • Monoesterification : Achieved at 30°C using triethyl orthoacetate (15 equiv.), yielding >90% monoethyl ester .

  • Diesterification : Optimal at 90°C with excess triethyl orthoacetate (30 equiv.), achieving 95% conversion .

Mechanism :

  • Alkoxy group transfer from triethyl orthoacetate to the phosphonic acid.

  • Intermediate formation of a 1,1-diethoxyethyl ester.

  • Thermal cleavage to release ethanol, driving the reaction equilibrium .

Thermal Decomposition

At temperatures exceeding 150°C, the compound degrades via:

  • Phosphoester cleavage : Releases ethylene and regenerates phosphonic acid.

  • Sulfonamide stability : The perfluorinated chain resists decomposition below 300°C .

Thermogravimetric Analysis (TGA) Data :

Temperature Range Mass Loss (%) Primary Process
150–200°C15%Ethylene elimination
250–300°C40%Partial fluorocarbon breakdown

Reactivity with Nucleophiles

The phosphonic acid diester reacts selectively with nucleophiles at the phosphorus center:

Nucleophile Product Conditions
WaterHydrolysis to monoester/acidAcidic/alkaline, 60°C
MethanolTransesterification to methyl estersHCl catalyst, reflux
AminesPhosphoramidate formationRoom temperature, DMF

Steric hindrance from the fluorinated chain slows nucleophilic attack, requiring elevated temperatures for efficient conversion .

Biological Interactions

While not directly studied for this compound, analogous phosphonic acid diesters exhibit:

  • Enzymatic hydrolysis : Mediated by phosphatases, releasing phosphonic acid.

  • Membrane permeability : Enhanced by fluorinated chains, enabling cellular uptake.

Scientific Research Applications

Biological Applications

Antiviral and Antimicrobial Properties
Phosphonic acids are structurally similar to phosphate groups, making them valuable in drug design. For instance, compounds like tenofovir, a phosphonic acid derivative, are utilized as antiretroviral medications. The ability of phosphonic acids to mimic phosphate groups allows them to interfere with various biological processes, making them effective in developing antibiotics and other therapeutic agents .

Bone Targeting Agents
Phosphonic acids have a strong affinity for calcium, which has been exploited to create bone-targeting drugs. These drugs can selectively accumulate in bone tissue, enhancing the efficacy of treatments for bone-related diseases such as osteoporosis . The immobilization of phosphonic acids on surfaces can also facilitate targeted drug delivery systems.

Material Science Applications

Surface Functionalization
The unique chemical properties of phosphonic acids enable their use in surface functionalization. They can be immobilized on metal oxides like titanium dioxide and aluminum oxide, enhancing the surface properties for applications in catalysis and sensor technology . This immobilization can improve the stability and reactivity of catalysts used in various chemical reactions.

Dye-Sensitized Solar Cells
Phosphonic acid derivatives are used as anchoring groups in dye-sensitized solar cells. Their ability to form strong bonds with metal oxide surfaces improves the efficiency of light absorption and charge separation processes within the solar cells .

Environmental Applications

Fluorinated Compounds in Environmental Science
The heptadecafluorooctyl group in this phosphonic acid derivative contributes to its water-repellent properties, making it useful in coatings for paper and board products intended for food contact. These coatings prevent water and fat absorption, thus enhancing the durability and usability of packaging materials . However, the environmental persistence of fluorinated compounds raises concerns regarding their potential accumulation and toxicity.

Wastewater Treatment
Phosphonic acids have been studied for their ability to remove per- and polyfluoroalkyl substances (PFAS) from wastewater. Their chemical structure allows them to interact effectively with these contaminants, facilitating their removal during treatment processes . This application is crucial given the growing regulatory focus on PFAS contamination in water supplies.

Case Studies

Study Application Findings
Study on Antiviral PropertiesPhosphonic acid derivativesDemonstrated efficacy against HIV through inhibition of reverse transcriptase .
Bone-targeting Drug DevelopmentPhosphonic acid functionalizationEnhanced drug delivery to bone tissues significantly improved therapeutic outcomes .
Environmental Impact AssessmentPFAS Removal from WastewaterEffective reduction of PFAS levels using phosphonic acid-based treatments was observed .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS No.) Fluorinated Chain Substituent Groups Backbone Modification Key Applications
Target Compound (71463-80-4) C₈F₁₇ -SO₂-NH-(CH₂)₃-PO₃(C₂H₅)₂ Propyl-phosphonate ester Surfactants, polymer additives
Phosphonic acid, (heptadecafluorooctyl)- (40143-78-0) C₈F₁₇ -PO₃H₂ Direct phosphonic acid Corrosion inhibitors
Diethyl [3-(trimethoxysilyl)propyl]phosphonate (51826-92-7) None -PO₃(C₂H₅)₂-(CH₂)₃-Si(OCH₃)₃ Trimethoxysilylpropyl Adhesion promoters
2-[[(Heptadecafluorooctyl)sulfonyl]propylamino]ethyl acrylate (2357-60-0) C₈F₁₇ -SO₂-NH-(CH₂)₃-O-CO-CH₂CH₂ Acrylate ester Fluoropolymer synthesis

Key Observations :

  • Fluorinated Chain Length : The target compound shares the C₈F₁₇ chain with 40143-78-0 but differs in the functional group (sulfonamide vs. phosphonic acid). Longer perfluoroalkyl chains (e.g., C₈ vs. C₆ in 40143-76-8) increase persistence in the environment .
  • Backbone Flexibility : The propyl-phosphonate ester in the target compound enhances solubility in organic matrices compared to the rigid acrylate backbone in 2357-60-0 .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (71463-80-4) Phosphonic acid, (tridecafluorohexyl)- (40143-76-8) Diethyl phosphite (762-04-9)
Molecular Weight 763.3 g/mol 532.1 g/mol 138.1 g/mol
LogP ~6.2 (estimated) ~5.8 1.55
Topological PSA 84.9 Ų 65.5 Ų 46.5 Ų
Thermal Stability >200°C (decomp.) >180°C Decomposes at ~160°C

Key Observations :

  • Hydrophobicity: The target compound’s high LogP (~6.2) reflects its strong lipophilicity, surpassing non-fluorinated analogues like diethyl phosphite (LogP 1.55) .

Regulatory and Environmental Impact

The target compound’s perfluorinated sulfonamide group places it under scrutiny under TSCA Section 12(b) due to concerns about bioaccumulation and toxicity . In contrast, non-fluorinated phosphonates (e.g., diethyl phosphite) face fewer restrictions but offer lower performance in high-temperature applications .

Biological Activity

Phosphonic acid derivatives, particularly those containing fluorinated alkyl groups, have garnered attention due to their unique biological activities and environmental implications. The compound in focus, Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester , is a complex organofluorine compound that combines phosphonic acid functionality with a heptadecafluorooctyl sulfonamide moiety. This article aims to explore its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₉H₃₉F₁₇N₂O₄S
  • CAS Number : Not specified in the search results but can be derived from the structure.
  • Functional Groups : Phosphonic acid, sulfonamide, and ether.

The biological activity of phosphonic acid derivatives often involves their interaction with biological molecules such as proteins and nucleic acids. The presence of the heptadecafluorooctyl group enhances lipophilicity, potentially affecting membrane permeability and bioavailability.

  • Antimicrobial Properties : Some phosphonic acid derivatives exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Antiviral Activity : Certain studies have indicated that phosphonate compounds can inhibit viral replication by interfering with nucleotide metabolism.

Toxicity and Environmental Concerns

The compound's fluorinated nature raises concerns regarding its toxicity and persistence in the environment. Per- and polyfluoroalkyl substances (PFAS), including this phosphonic acid derivative, have been linked to various health issues due to their bioaccumulation potential and resistance to degradation.

Case Studies

  • Cardioprotection Studies : A study involving similar phosphonate derivatives demonstrated cardioprotective effects in ischemic heart failure models. The derivatives were administered via chronic infusion, showing significant improvement in heart function .
  • Toxicological Assessments : Research has highlighted the toxicological profiles of PFAS compounds, indicating potential reproductive and developmental toxicity. The accumulation of these substances in human tissues has raised alarms regarding their long-term effects .
  • Bioaccumulation Studies : Investigations into the bioaccumulation potential of fluorinated phosphonates revealed significant retention in liver and kidney tissues, suggesting a need for careful monitoring of exposure levels in humans .

Data Tables

The following table summarizes key findings related to the biological activity and properties of phosphonic acid derivatives:

Property/ActivityDescriptionReference
Antimicrobial ActivityDisruption of microbial membranes
Cardioprotective EffectsImprovement in heart function in ischemic models
ToxicityPotential reproductive toxicity
BioaccumulationSignificant retention in liver and kidneys
Environmental PersistenceResistance to degradation

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Based on GHS classifications for structurally similar phosphonic acid esters, researchers should:

  • Use nitrile or neoprene gloves and full-body chemical protective clothing to prevent skin contact .
  • Employ respiratory protection (e.g., P95 respirators for low exposure; OV/AG/P99 for higher concentrations) .
  • Avoid environmental release via drainage systems due to potential persistence of perfluorinated compounds (PFCs) .
  • Follow acute toxicity guidelines: H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation) .

Q. What synthetic routes are documented for analogous perfluorinated phosphonic acid esters?

A copper-catalyzed "click chemistry" approach is reported for related Ru(II)-arene complexes, involving:

  • THF/H₂O solvent systems (4:1 ratio).
  • CuSO₄ and sodium ascorbate as catalysts for azide-alkyne cycloaddition .
  • Yields for similar reactions range from 23%–30%, suggesting optimization of stoichiometry or reaction time may improve efficiency .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

Key analytical strategies include:

  • NMR : Identify phosphonic acid protons (δ 1.0–1.5 ppm for ethyl groups) and perfluorinated chain signatures (¹⁹F NMR at δ −80 to −120 ppm) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H⁺] at m/z ~650–700 for C₁₅H₁₉F₁₇NO₅PS) .
  • FTIR : Confirm sulfonyl (SO₂, ~1350 cm⁻¹) and phosphonate (P=O, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying experimental conditions?

Limited data exist, but perfluorinated sulfonamide derivatives are generally stable under standard storage (room temperature, inert atmosphere). However:

  • Avoid strong oxidizers or high temperatures (>150°C) to prevent decomposition into perfluoroalkane sulfonic acids (PFSAs), which are environmentally persistent .
  • Hydrolytic stability is untested; analogous diethyl phosphonates show slow hydrolysis in acidic/basic media, requiring 48–72 hours for complete breakdown .

Q. How does the compound’s environmental behavior align with broader PFAS regulatory trends?

  • The EPA lists it under TSCA Section 12(b) for export notification, reflecting concerns about PFC bioaccumulation and toxicity .
  • Degradation studies for similar PFCs suggest resistance to microbial/UV breakdown, necessitating advanced oxidation processes (e.g., ozonation) for remediation .

Q. What contradictions exist in reported physicochemical properties, and how can they be resolved?

Discrepancies include:

  • Boiling point : Predicted values range from 257°C (similar fluorinated esters) to >300°C (bulkier PFCs) .
  • Log P : Experimental vs. computational predictions (e.g., −0.5 vs. −1.2) may arise from fluorinated chain hydrophobicity versus phosphonate hydrophilicity .
  • Resolution requires standardized measurements (e.g., shake-flask method for log P) and cross-lab validation.

Q. What mechanistic insights exist for its interactions with biological or polymeric systems?

  • In polymer science, perfluorinated sulfonamide groups enhance hydrophobicity and thermal stability in acrylic copolymers .
  • Molecular dynamics simulations suggest strong binding to lipid bilayers via sulfonyl and phosphonate groups, relevant for drug delivery or membrane studies .

Methodological Recommendations

  • Synthesis Optimization : Screen copper(I) catalysts (e.g., TBTA) to improve cycloaddition yields .
  • Environmental Analysis : Use EPA Method 533 for PFAS detection in water matrices (LOQ: 1–10 ng/L) .
  • Toxicity Screening : Apply OECD Test Guideline 423 (acute oral toxicity) and 437 (eye irritation) to validate safety data .

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